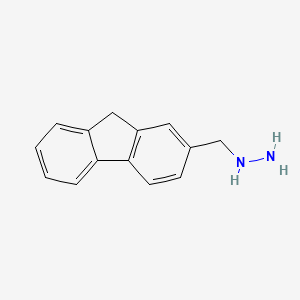

((9H-Fluoren-2-yl)methyl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((9H-Fluoren-2-yl)methyl)hydrazine is an organic compound with the molecular formula C14H14N2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((9H-Fluoren-2-yl)methyl)hydrazine typically involves the reaction of 9H-fluorene-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

((9H-Fluoren-2-yl)methyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

Reduction: Reduction reactions can convert the hydrazine group to an amine.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include fluorenone derivatives, amines, and various substituted fluorenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

((9H-Fluoren-2-yl)methyl)hydrazine is a hydrazine derivative featuring a fluorenyl group, which has attracted interest in organic chemistry for its distinct structure and potential uses in medicinal chemistry and materials science. The fluorenyl group enhances the compound's reactivity and stability, making it useful for creating more complex organic molecules.

Scientific Research Applications

This compound has applications across various scientific domains:

- Chemistry It serves as an intermediate in creating complex organic molecules, including heterocyclic compounds.

- Biology The compound has been examined for its potential antimicrobial properties, specifically against multidrug-resistant strains.

- Medicine Research is being conducted to explore its potential as a precursor for pharmaceutical compounds with anticancer and antimicrobial activities.

- Industry It is used to develop materials with specific optical and electronic properties, such as fluorescent dyes and organic semiconductors.

This compound's unique fluorenyl structure has garnered attention for its potential biological activities.

Antimicrobial Activity Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria.

Anticancer Potential The structural characteristics of this compound allow it to interact with biological macromolecules, potentially leading to anticancer effects. Mechanisms proposed include enzyme inhibition and protein modification, which may disrupt cancer cell proliferation pathways.

The biological activity of this compound is attributed to several mechanisms:

- Covalent Bonding The compound may form covalent bonds with nucleophilic sites on proteins and enzymes, leading to functional inhibition.

- Enzyme Inhibition It has been suggested that the compound could inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

Data Table

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | >256 | Staphylococcus aureus, Bacillus subtilis |

| 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole | 128 | Escherichia coli |

MIC = minimum inhibitory concentration

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The compound can be oxidized to form corresponding fluorenone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction Reduction reactions can convert the hydrazine group to an amine. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

- Substitution The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives. Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

The major products formed from these reactions include fluorenone derivatives, amines, and various substituted fluorenes, depending on the specific reaction conditions and reagents used.

Case Studies

- Antimicrobial Evaluation A study synthesized thiazole derivatives based on the fluorenyl-hydrazine framework, assessing their antimicrobial properties against resistant strains.

- Antitumor Activity Investigations into the anticancer properties of structurally related compounds revealed significant inhibition of tumor growth in vitro and in vivo models, suggesting that modifications to the hydrazine moiety could enhance this effect.

Mechanism of Action

The mechanism of action of ((9H-Fluoren-2-yl)methyl)hydrazine in biological systems involves its interaction with cellular components. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to the inhibition of essential biological processes. This interaction can disrupt cellular function and lead to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

(9H-Fluoren-9-yl)methyl hydrazinecarboxylate: This compound is similar in structure but contains an additional carboxylate group, which can influence its reactivity and applications.

2,7-Dichloro-9H-fluorene-based thiazolidinone: This derivative has been studied for its anticancer and antimicrobial properties.

2-[(9H-Fluoren-2-yl)aryl]-1H-benzimidazole: These compounds are known for their optical and electronic properties and are used in materials science.

Uniqueness

((9H-Fluoren-2-yl)methyl)hydrazine is unique due to its specific combination of a fluorene backbone and a hydrazine functional group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for synthesizing various bioactive and functional materials.

Biological Activity

((9H-Fluoren-2-yl)methyl)hydrazine is a hydrazine derivative characterized by its unique fluorenyl structure, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of fluorenyl ketone with hydrazine hydrate. The general reaction can be summarized as follows:

This reaction can be performed under mild conditions and yields a stable product suitable for further biological evaluation.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as follows:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | >256 | Staphylococcus aureus, Bacillus subtilis |

| 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole | 128 | Escherichia coli |

These results suggest that while some derivatives show promising activity, further optimization may be required to enhance efficacy against multidrug-resistant strains .

2.2 Anticancer Potential

The structural characteristics of this compound allow it to interact with biological macromolecules, potentially leading to anticancer effects. Mechanisms proposed include enzyme inhibition and protein modification, which may disrupt cancer cell proliferation pathways. Notably, compounds similar in structure have been documented to exhibit antitumor activity through the inhibition of cathepsin L and other cancer-related enzymes .

The biological activity of this compound is attributed to several mechanisms:

- Covalent Bonding : The compound may form covalent bonds with nucleophilic sites on proteins and enzymes, leading to functional inhibition.

- Enzyme Inhibition : It has been suggested that the compound could inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

These interactions highlight its potential therapeutic applications in treating infections and cancer .

4. Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Antimicrobial Evaluation : A recent study synthesized several thiazole derivatives based on the fluorenyl-hydrazine framework, assessing their antimicrobial properties against resistant strains. While some showed activity, others required further modification for improved efficacy .

- Antitumor Activity : Investigations into the anticancer properties of structurally related compounds revealed significant inhibition of tumor growth in vitro and in vivo models, suggesting that modifications to the hydrazine moiety could enhance this effect .

5. Conclusion

This compound is a promising compound with notable biological activities, particularly in antimicrobial and anticancer domains. Its unique structure facilitates interactions with biological macromolecules, leading to potential therapeutic applications. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its efficacy against various pathogens and cancer types.

6. References

- Smolecule - Product Information on this compound

- ACS Publications - Synthesis and Biological Evaluation Studies

- ResearchGate - Synthesis of Related Compounds

- MDPI - Antimicrobial Evaluation Studies

- De Gruyter - Antifungal and Antitumor Activities of Similar Compounds

Properties

CAS No. |

887593-05-7 |

|---|---|

Molecular Formula |

C14H14N2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

9H-fluoren-2-ylmethylhydrazine |

InChI |

InChI=1S/C14H14N2/c15-16-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7,16H,8-9,15H2 |

InChI Key |

ULKRTKJNHILRFT-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)CNN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.